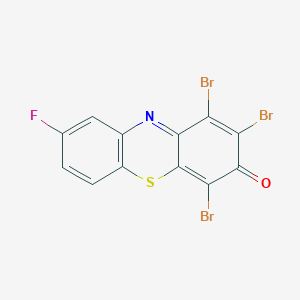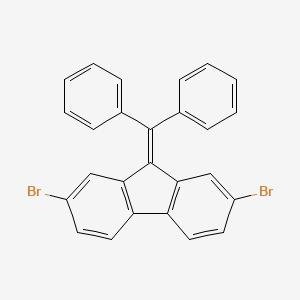
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and a diphenylmethylidene group at the 9 position of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the diphenylmethylidene group. One common method includes the reaction of 2,7-dibromofluorene with benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: Reduction of the diphenylmethylidene group can yield the corresponding diphenylmethane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photoluminescent properties.
Materials Science: Employed in the development of semiconducting materials for organic field-effect transistors (OFETs) and other electronic devices.
Chemical Research: Serves as a precursor in the synthesis of various fluorene-based compounds for studying their chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and the diphenylmethylidene group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The compound can interact with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,10-phenanthrenedione
- 2,7-Dibromo-9,9’-spirobifluorene
Uniqueness
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is unique due to the presence of the diphenylmethylidene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of advanced materials for organic electronics, where specific electronic characteristics are required .
Propiedades
Número CAS |
92466-66-5 |
|---|---|
Fórmula molecular |
C26H16Br2 |
Peso molecular |
488.2 g/mol |
Nombre IUPAC |
9-benzhydrylidene-2,7-dibromofluorene |
InChI |
InChI=1S/C26H16Br2/c27-19-11-13-21-22-14-12-20(28)16-24(22)26(23(21)15-19)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
BTGKVZCCQPXOQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
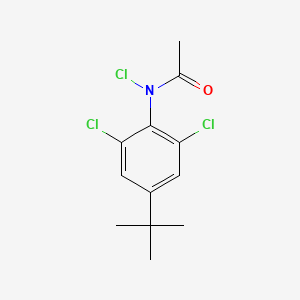
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
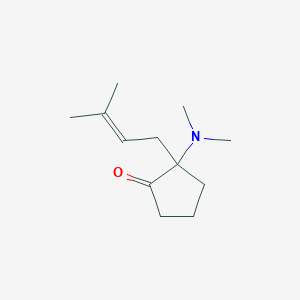
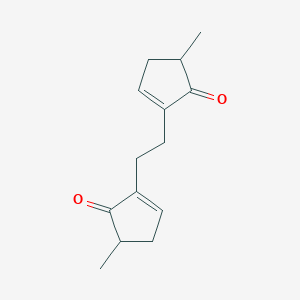
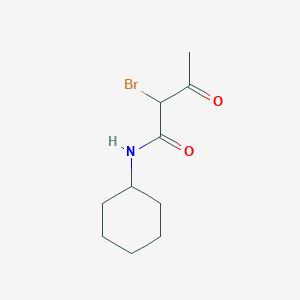
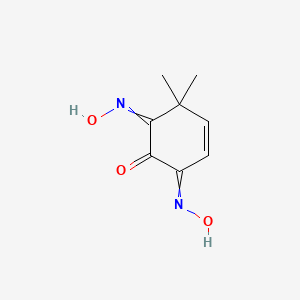
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
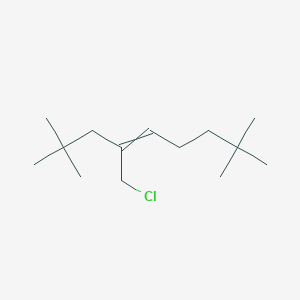
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)


